

Anilazine vs. Modern s-Triazine Antifungal Agents

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Compound Focus: Anilazine

CAS No.: 101-05-3

Cat. No.: S518915

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The table below summarizes the key characteristics of the historical fungicide **anilazine** and the modern s-triazine derivatives currently under research.

Feature	Anilazine (Obsolete Agricultural Fungicide)	Modern s-Triazine Derivatives (Pharmaceutical Candidates)
Primary Application	Agricultural fungicide for crops (fruits, vegetables, cereals) [1]	Therapeutic agents for human invasive fungal infections (IFIs) [2]
Example Targets	Late blights, Leaf spots, <i>Botrytis</i> , <i>Alternaria</i> [1]	<i>Candida auris</i> , <i>Candida albicans</i> , <i>Cryptococcus neoformans</i> , <i>Aspergillus fumigatus</i> [2]
Mode of Action	Multi-site activity, enzyme inhibitor (FRAC code: M08) [1]	Often target-specific; e.g., inhibition of fungal CYP51 (14 α -demethylase enzyme) [2]
Efficacy Data (Example)	Not readily available in modern comparative studies.	Compound 3a : MIC of 1.475×10^{-8} $\mu\text{g/mL}$ against <i>C. albicans</i> (vs. Fluconazole MIC: 0.857 $\mu\text{g/mL}$) [2].

Feature	Anilazine (Obsolete Agricultural Fungicide)	Modern s-Triazine Derivatives (Pharmaceutical Candidates)
Status & Regulation	Not approved in the EU; considered largely obsolete [1]	Pre-clinical research and development phase (2014-2024) [2]
Toxicology (Non-Carcinogenicity)	No carcinogenic effects found in rats and mice (NTP study) [3]	Selective toxicity against fungal over human CYP51 is a key research focus [2]

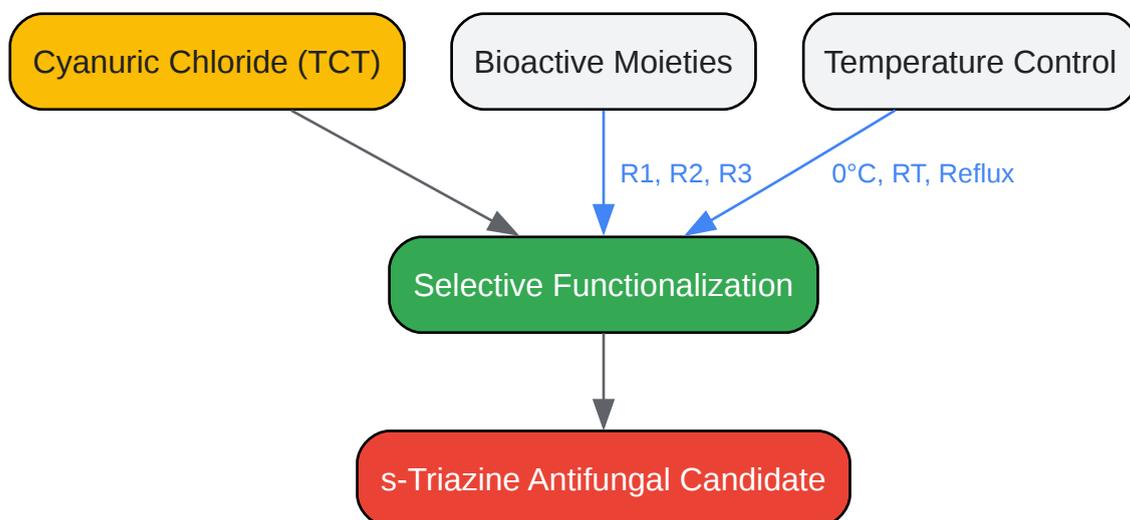
Experimental Data and Protocols

Supporting experimental data and methodologies for the information in the comparison table are detailed below.

- **Anilazine Reduction via Sonication:** One study explored using sonication to degrade **anilazine** residues in food. The protocol involved treating **anilazine**-contaminated tomato juice in an ultrasonic bath cleaner (40 kHz, 480 W, 30 ± 2 °C). The GC-MS results showed that the **anilazine** concentration reduced significantly with increased sonication time, with a **maximum reduction of 80.52% achieved after 40 minutes** [4].
- **Efficacy Testing of Modern s-Triazine Derivatives:** The synthesis and evaluation of new s-triazine compounds are active research areas. A common protocol involves:
 - **Synthesis:** Creating novel s-triazine derivatives through molecular hybridization, for example, by combining the s-triazine scaffold with tetrazole or quinazolinone moieties [2].
 - **In Vitro Antifungal Testing:** Screening synthesized compounds for *in vitro* antifungal activity against critical pathogens like *Candida albicans* and *Cryptococcus neoformans*.
 - **Activity Measurement:** Determining the **Minimum Inhibitory Concentration (MIC)**, which is the lowest concentration of a compound that prevents visible growth of a microorganism. Some derivatives have shown remarkably low MIC values, indicating high potency [2].
 - **Enzyme Assay:** Using rapid fluorescence-based methods to measure the inhibition of key fungal enzymes like CYP51 [2].
 - **Molecular Docking:** Computational modeling to study the binding affinity of promising compounds to target proteins [2].

Synthesis and Bioactivity of s-Triazine Derivatives

The field has moved from simple, multi-site fungicides like **anilazine** to designing complex, target-specific molecules. The diagram below illustrates the general strategy and structure-activity relationship for developing modern s-triazine based antifungal agents.



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Core Synthesis & Optimization Strategy [2] The diagram shows that the development of modern s-triazine antifungals starts with cyanuric chloride, which is selectively functionalized with different bioactive groups. This process is carefully controlled, with successive substitutions occurring at specific temperatures (0°C, room temperature, and reflux). The nature of these attached moieties (R1, R2, R3) is critical to the final compound's antifungal activity, bioavailability, and selectivity.

Key Insights for Researchers

- **Paradigm Shift:** The comparison highlights a major shift from broad-spectrum, non-specific protectants in agriculture to highly targeted therapeutic agents in medicine. **Anilazine** represents the old multi-site inhibitor, while modern s-triazine derivatives are designed for specific molecular targets in human pathogens [2] [1].
- **Efficacy Context:** The dramatic efficacy of some new s-triazine compounds (exceeding standard drugs like fluconazole in *in vitro* models) is promising. However, this data is from early-stage research, and their performance in clinical settings remains unknown [2].

- **Focus on Selectivity:** A primary research goal for pharmaceutical s-triazine derivatives is achieving **selective toxicity**—effectively inhibiting the fungal CYP51 enzyme without significantly affecting the human homolog, thereby minimizing side effects [2].

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To cite this document: Smolecule. [Anilazine vs. Modern s-Triazine Antifungal Agents]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b518915#anilazine-vs-other-triazine-fungicides-efficacy>]

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